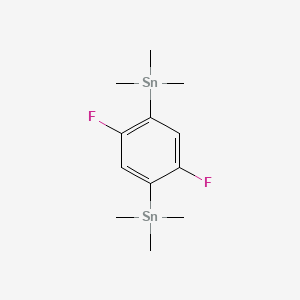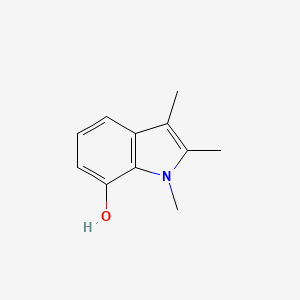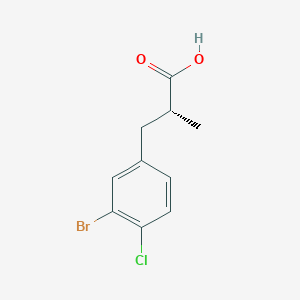
Diphenyl((propylsulfonyl)methyl)phosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl((propylsulfonyl)methyl)phosphine oxide is an organophosphorus compound with the molecular formula C16H19O3PS.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl((propylsulfonyl)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl((propylsulfonyl)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound yields diphenylphosphine oxide, while reduction can produce diphenylphosphine .
Applications De Recherche Scientifique
Diphenyl((propylsulfonyl)methyl)phosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of diphenyl((propylsulfonyl)methyl)phosphine oxide involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic reactions. Additionally, its sulfonyl and phosphine oxide groups can interact with various biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiphenylphosphine: An organophosphine with similar chemical properties but different substituents.
Diphenylphosphine oxide: A related compound with similar reactivity but lacking the propylsulfonyl group.
Uniqueness
Diphenyl((propylsulfonyl)methyl)phosphine oxide is unique due to its combination of sulfonyl and phosphine oxide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in catalysis and organic synthesis .
Propriétés
Formule moléculaire |
C16H19O3PS |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[phenyl(propylsulfonylmethyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H19O3PS/c1-2-13-21(18,19)14-20(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
Clé InChI |
DWIZACBTEHBTNI-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)

![2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13107815.png)
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)





